![molecular formula C11H8ClNOS B2538184 1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone CAS No. 478047-34-6](/img/structure/B2538184.png)
1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone
Vue d'ensemble
Description
1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
Researchers have developed methods for synthesizing novel classes of thiazole derivatives, demonstrating the versatility of thiazole compounds in organic chemistry. For instance, a study outlined a simple and efficient approach for synthesizing a new class of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. This process involves an interesting mechanism that includes internal nucleophilic substitution followed by an SN2-type nucleophilic substitution, showcasing the thiazole's role in creating diverse organic structures (Tahtaci & Aydin, 2019).
Anticancer Potential
Thiazole derivatives have also been explored for their potential as anticancer agents. A study highlighted the synthesis of thiazolyl(hydrazonoethyl)thiazoles, starting with a similar compound as a building block. These derivatives demonstrated promising antitumor activities against MCF-7 tumor cells, indicating the potential of thiazole compounds in developing new anticancer drugs (Mahmoud et al., 2021).
Antimicrobial Activity
Another application is in the field of antimicrobial research, where thiazole derivatives have been evaluated for their antimicrobial properties. For example, the synthesis and antimicrobial activity of new thiazolyl-1,2,3-triazolyl-alcohol derivatives have been investigated, showing significant efficacy against various microbial strains. This suggests the potential use of thiazole compounds in developing new antimicrobial agents (Jagadale et al., 2020).
Molecular Docking and Drug Design
Thiazole derivatives have also found application in drug design through molecular docking studies. Research into the synthesis, spectral characterization, and docking studies of specific thiazole derivatives aimed to understand their antibacterial activity. These studies use density functional theory (DFT) calculations and molecular docking to predict how thiazole compounds might interact with biological targets, guiding the design of drugs with specific activities (Shahana & Yardily, 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 1-(2-(2-Chlorophenyl)thiazol-5-yl)ethanone.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to show changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to show varying effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been reported to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives have been reported to be localized in various subcellular compartments, and their activity or function can be affected by their localization .
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7(14)10-6-13-11(15-10)8-4-2-3-5-9(8)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWYSJCUCVBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320640 | |
| Record name | 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-34-6 | |
| Record name | 1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


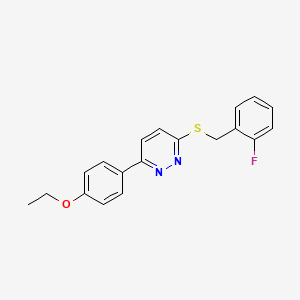
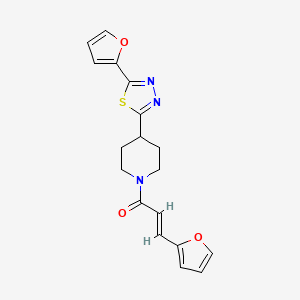
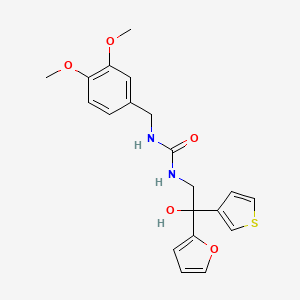
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2538105.png)
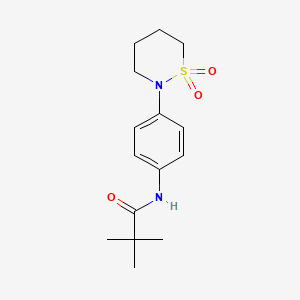
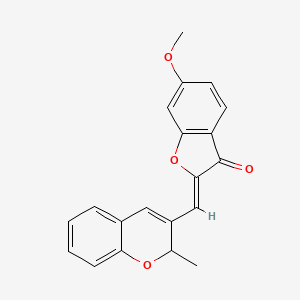

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)
![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)
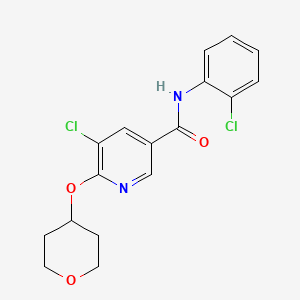

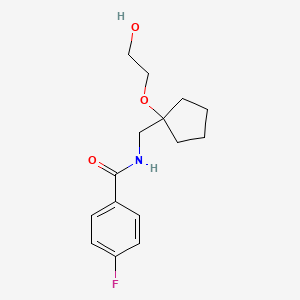
![1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2538123.png)

